molecular formula C15H18N2O3 B11848065 tert-Butyl (7-methoxyquinolin-3-yl)carbamate

tert-Butyl (7-methoxyquinolin-3-yl)carbamate

Cat. No.: B11848065
M. Wt: 274.31 g/mol
InChI Key: AKPLARUYCJZGHX-UHFFFAOYSA-N
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Description

tert-Butyl (7-methoxyquinolin-3-yl)carbamate is a chemical compound that belongs to the class of quinoline derivatives. It is primarily used in research and development within the fields of chemistry and pharmaceuticals. The compound is known for its unique structure, which includes a tert-butyl carbamate group attached to a methoxyquinoline moiety.

Preparation Methods

The synthesis of tert-Butyl (7-methoxyquinolin-3-yl)carbamate typically involves multiple steps. One common method includes the reaction of 7-methoxyquinoline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified using techniques such as column chromatography .

Chemical Reactions Analysis

tert-Butyl (7-methoxyquinolin-3-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a quinone derivative.

    Reduction: The quinoline ring can be reduced to form a dihydroquinoline derivative.

    Substitution: The methoxy group can be substituted with other functional groups using reagents like halides or nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

tert-Butyl (7-methoxyquinolin-3-yl)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of tert-Butyl (7-methoxyquinolin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular pathways. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects .

Comparison with Similar Compounds

tert-Butyl (7-methoxyquinolin-3-yl)carbamate can be compared with other quinoline derivatives such as:

    tert-Butyl (7-methoxyisoquinolin-3-yl)carbamate: Similar in structure but with an isoquinoline ring instead of a quinoline ring.

    tert-Butyl (6-methylpyridin-3-yl)carbamate: Contains a pyridine ring with a methyl group.

    tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate: Features a piperidine ring with two oxo groups.

The uniqueness of this compound lies in its specific substitution pattern on the quinoline ring, which can influence its reactivity and biological activity .

Properties

Molecular Formula

C15H18N2O3

Molecular Weight

274.31 g/mol

IUPAC Name

tert-butyl N-(7-methoxyquinolin-3-yl)carbamate

InChI

InChI=1S/C15H18N2O3/c1-15(2,3)20-14(18)17-11-7-10-5-6-12(19-4)8-13(10)16-9-11/h5-9H,1-4H3,(H,17,18)

InChI Key

AKPLARUYCJZGHX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN=C2C=C(C=CC2=C1)OC

Origin of Product

United States

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